3-(Trifluoromethyl)-1,2-oxazole-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)-1,2-oxazole-4-carbonyl chloride is a chemical compound that features a trifluoromethyl group attached to an oxazole ring, with a carbonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by photoredox catalysts under visible light irradiation, which facilitates the formation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing efficient and cost-effective catalysts to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluoromethyl)-1,2-oxazole-4-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The trifluoromethyl group can be introduced into other molecules through coupling reactions, such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Photoredox Catalysts: Used in radical trifluoromethylation under visible light.
Palladium Catalysts: Employed in coupling reactions like Suzuki–Miyaura coupling.
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions.
Major Products Formed
Amides and Esters: Formed through substitution reactions.
Trifluoromethylated Compounds: Resulting from coupling reactions.
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)-1,2-oxazole-4-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs with improved pharmacokinetic profiles.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethyl)-1,2-oxazole-4-carbonyl chloride involves its interaction with molecular targets through the trifluoromethyl group and the oxazole ring. The trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing lipophilicity and metabolic stability . The oxazole ring can participate in hydrogen bonding and other interactions, contributing to the overall activity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trifluoromethyl)-1,2-oxazole-4-carboxylic acid
- 3-(Trifluoromethyl)-1,2-oxazole-4-methyl ester
- 3-(Trifluoromethyl)-1,2-oxazole-4-amine
Uniqueness
3-(Trifluoromethyl)-1,2-oxazole-4-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which allows for further functionalization through substitution reactions
Eigenschaften
Molekularformel |
C5HClF3NO2 |
---|---|
Molekulargewicht |
199.51 g/mol |
IUPAC-Name |
3-(trifluoromethyl)-1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C5HClF3NO2/c6-4(11)2-1-12-10-3(2)5(7,8)9/h1H |
InChI-Schlüssel |
IOCAJOMWFZPXQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NO1)C(F)(F)F)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.